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Compound of Interest

Compound Name: DMX-129

Cat. No.: B15618236

Get Quote

An in-depth analysis of the preliminary toxicity studies for the novel compound MM-129, a first-

in-class Bruton's tyrosine kinase (BTK) and Programmed death-ligand 1 (PD-L1) inhibitor,

reveals a favorable safety profile at its effective anti-cancer dose. This technical guide

synthesizes the available preclinical data from studies conducted on zebrafish embryos and

mice, providing a comprehensive overview for researchers, scientists, and drug development

professionals. The core findings indicate that MM-129 is well-tolerated at a therapeutic dose of

10 μmol/kg, with no significant adverse effects observed during short-term and long-term

administration.

Quantitative Toxicity Data
The toxicity of MM-129 was evaluated in both zebrafish embryos and BALB/c mice, with key

quantitative data summarized below.

Table 1: Acute and Long-Term Toxicity of MM-129 in
BALB/c Mice
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Dose
(μmol/kg)

Administrat
ion Route

Duration
Mortality
Rate (24h)

Mortality
Rate (14
days)

Key
Observatio
ns

10
Intraperitonea

l
24 hours 0% 0%

No signs of

toxicity, no

significant

change in

body weight.

[1][2]

20
Intraperitonea

l
24 hours 0% 40%

Transient

sedation,

ataxia, and

inhibition of

motor activity

15-30 min

after

administratio

n.[1][2]

40
Intraperitonea

l
24 hours 0% 60%

Marked

transient

sedation,

ataxia, and

inhibition of

motor activity.

[1][2]

Vehicle (10%

DMSO/PBS)

Intraperitonea

l

24 hours &

14 days
0% 0%

No adverse

effects

observed.[1]

Table 2: Zebrafish Embryo Toxicity
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Compound Concentration (μM) Observation

MM-129 10
No sublethal effects detected.

[3]

Seliciclib 5

Absence of swimming activity,

lack of heartbeat, and no tail

blood flow in 57% of embryos.

[2]

Experimental Protocols
Detailed methodologies for the key toxicity experiments are provided to ensure reproducibility

and comprehensive understanding.

In Vivo Murine Toxicity Studies
Animal Model: 4-6 week old BALB/c mice were utilized for both short-term (24 hours) and

long-term (14 days) toxicity studies.[1]

Groups: For the short-term study, 24 mice were randomly divided into four groups (n=6 per

group). For the long-term study, 40 mice were divided into four groups (n=10 per group).[1]

Dosing: MM-129 was administered daily via intraperitoneal injections at doses of 10, 20, and

40 μmol/kg. The control group received the vehicle solution (10% DMSO in phosphate-

buffered saline).[1]

Observation Parameters:

Mortality: Recorded daily.

Clinical Signs: Animals were observed for signs of toxicity, such as changes in motor

activity and behavior, particularly within the first 30 minutes post-administration.[2]

Body Weight: Monitored throughout the study.

Organ Morphology: At the end of the observation period (24 hours and 14 days), necropsy

and histopathological examinations were performed on the liver, spleen, kidneys, and
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heart.[1]

Pharmacokinetics: A separate in vivo study on Wistar rats was conducted to assess the

pharmacokinetic profile of MM-129, which showed rapid absorption and a bioavailability of

68.6% after intraperitoneal administration.[1][3]

Ethical Considerations: All animal procedures were conducted in accordance with

established guidelines for the prevention of cruelty to animals.[1]

Zebrafish Embryo Toxicity Assay
Animal Model: Zebrafish embryos were used as an early-stage in vivo model.

Maintenance: Embryos were maintained in an environmentally controlled room at 28.0 ± 1.0

°C with a standard light/dark cycle.[1]

Exposure: Embryos were treated with MM-129 at a concentration of 10 μM.[3]

Endpoint: The primary endpoint was the observation of any sublethal effects.[3]

Regulatory Compliance: The study was conducted in accordance with EU Directive

2010/63/EU, which considers the earliest life-stages of zebrafish as equivalent to in vitro

models.[1]

Visualizations: Signaling Pathways and
Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following

diagrams have been generated using the DOT language.
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Caption: Signaling pathway targeted by MM-129.
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In Vivo Toxicity Study Workflow
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Caption: Experimental workflow for murine toxicity studies.
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In conclusion, the preliminary toxicity studies of MM-129 suggest a promising safety profile,

particularly at the anti-cancer effective dose of 10 μmol/kg.[2] While higher doses demonstrated

dose-dependent toxicity, the lack of mortality and adverse effects at the therapeutic dose in

both short and long-term studies in mice, coupled with the absence of sublethal effects in

zebrafish embryos, supports its potential for further development as a therapeutic agent for

colon cancer.[1][3] The favorable pharmacokinetic properties further strengthen its candidacy

for clinical translation.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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